4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine 4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine
Brand Name: Vulcanchem
CAS No.: 2096998-45-5
VCID: VC2715400
InChI: InChI=1S/C16H22BBrN2O3/c1-14(2,3)13-20-10-11(21-13)9(8-19-12(10)18)17-22-15(4,5)16(6,7)23-17/h8H,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=C2OC(=N3)C(C)(C)C)Br
Molecular Formula: C16H22BBrN2O3
Molecular Weight: 381.1 g/mol

4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine

CAS No.: 2096998-45-5

Cat. No.: VC2715400

Molecular Formula: C16H22BBrN2O3

Molecular Weight: 381.1 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine - 2096998-45-5

Specification

CAS No. 2096998-45-5
Molecular Formula C16H22BBrN2O3
Molecular Weight 381.1 g/mol
IUPAC Name 4-bromo-2-tert-butyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-c]pyridine
Standard InChI InChI=1S/C16H22BBrN2O3/c1-14(2,3)13-20-10-11(21-13)9(8-19-12(10)18)17-22-15(4,5)16(6,7)23-17/h8H,1-7H3
Standard InChI Key VMZQOOGBVNGABQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=C2OC(=N3)C(C)(C)C)Br
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=C2OC(=N3)C(C)(C)C)Br

Introduction

Chemical Identity

PropertyValue
IUPAC Name4-Bromo-2-(tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-c]pyridine
Molecular FormulaC14H20BBrN2O3
Molecular Weight355.04 g/mol
StructureContains an oxazolo[4,5-c]pyridine ring substituted with bromine and a boronic ester group.
SMILES NotationCC(C)(C)c1nc2c(o1)c(cn2B3OC(C)(C)C(C)(C)O3)Br

Applications and Significance

  • Synthetic Utility:

    • The boronic ester group in this compound is reactive in Suzuki-Miyaura cross-coupling reactions. This makes it a valuable building block for synthesizing complex organic molecules such as pharmaceuticals and agrochemicals.

    • The bromine atom provides additional reactivity for further functionalization through halogen-metal exchange or palladium-catalyzed coupling.

  • Medicinal Chemistry:

    • Compounds with oxazolo[4,5-c]pyridine cores are known for their potential biological activities, including anti-inflammatory and antimicrobial properties.

    • The tert-butyl group enhances the lipophilicity of the molecule, which can improve cell membrane permeability in drug design.

Synthesis

The compound can be synthesized through a multi-step process:

  • Formation of the Oxazolo[4,5-c]pyridine Core:

    • Starting from a pyridine derivative, cyclization is achieved using appropriate reagents to form the oxazole ring.

  • Introduction of the Boronic Ester Group:

    • A borylation reaction involving a halogenated precursor (e.g., brominated oxazolo[4,5-c]pyridine) and bis(pinacolato)diboron in the presence of a palladium catalyst.

  • Bromination and tert-Butyl Substitution:

    • Bromination is achieved using brominating agents like N-bromosuccinimide (NBS).

    • tert-Butyl substitution can be introduced through alkylation reactions.

Analytical Characterization

To confirm the identity and purity of the compound:

  • NMR Spectroscopy:

    • Proton (1H^1H) and Carbon (13C^13C) NMR spectra are used to verify the chemical structure.

    • Boron (11B^11B) NMR can confirm the presence of the boronic ester group.

  • Mass Spectrometry (MS):

    • Provides molecular weight confirmation and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as B-O bonds in the boronic ester and C-Br bonds.

  • High-Performance Liquid Chromatography (HPLC):

    • Ensures compound purity (>95%).

Research Implications

The structural features of this compound make it an essential tool in:

  • Developing heterocyclic frameworks for drug discovery.

  • Investigating structure-activity relationships (SAR) for bioactive molecules.

  • Advancing synthetic methodologies in organoboron chemistry.

Further studies may explore its pharmacological potential or its application in material science for constructing advanced polymers or catalysts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator